N-(3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-5-(furan-2-yl)isoxazole-3-carboxamide
Description
Propriétés
IUPAC Name |
5-(furan-2-yl)-N-[3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]-1,2-oxazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12N6O3/c26-19(15-10-17(28-24-15)16-5-2-8-27-16)21-13-4-1-3-12(9-13)14-6-7-18-22-20-11-25(18)23-14/h1-11H,(H,21,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZZQGDIXKVBEPN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)C2=NOC(=C2)C3=CC=CO3)C4=NN5C=NN=C5C=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mécanisme D'action
Target of Action
Compounds with similar structures have been found to be useful as anxiolytic or antiepileptic agents, suggesting that they may interact with GABA receptors or voltage-gated sodium channels, which are common targets for these types of drugs.
Mode of Action
Based on its potential use as an anxiolytic or antiepileptic agent, it can be hypothesized that it may enhance the action of inhibitory neurotransmitters, reduce neuronal excitability, or interfere with the propagation of seizure activity in the brain.
Biochemical Pathways
If it acts as an anxiolytic or antiepileptic agent, it may be involved in modulating the GABAergic system or sodium ion channels, which play crucial roles in neuronal signaling.
Result of Action
If it acts as an anxiolytic or antiepileptic agent, it may help to reduce anxiety or prevent seizures by modulating neuronal activity.
Comparaison Avec Des Composés Similaires
Comparison with Structurally Similar Compounds
Lin28-1632 (N-Methyl-N-[3-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide)
- Structural Similarities : Shares the [1,2,4]triazolo[4,3-b]pyridazine core and phenyl linker.
- Key Differences : Replaces the isoxazole-carboxamide and furan groups with a methyl-acetamide substituent.
- Functional Data : Demonstrates Lin28 inhibition at 80 µM concentration via topical delivery (0.75 × PBS, 0.002% DMSO). This suggests comparable solubility to the target compound but distinct biological targeting .
(E)-4b: [1,2,4]Triazolo[4,3-b]pyridazine Derivatives with Pyrazole Substituents
- Structure: (E)-2-(Benzoylamino)-3-[3,5-dimethyl-1-(1,2,4-triazolo[4,3-b]pyridazin-6-yl)-1H-pyrazol-4-yl]propenoic acid.
- Physical Properties : Melting point 253–255°C (EtOH/DMF), indicating higher thermal stability than many triazolo-pyridazine derivatives.
- Functional Insights : The carboxylic acid group may enhance ionic interactions in biological systems, contrasting with the target compound’s carboxamide group .
PEF(S)-Binding Sulphonamides and Pyridines
- Structure : Includes sulphonamides and N-{3-[3-(2-alkoxyethoxy)-5-(4-methoxyphenyl)} linked to [1,2,4]triazolo[4,3-b]pyridazine.
- Functional Data : Binds to PEF(S) by displacing fluorescent probe TNS, suggesting a shared mechanism of allosteric modulation. The target compound’s furan and isoxazole groups may confer distinct binding kinetics compared to these alkoxy/methoxyphenyl substituents .
Pyrrolo-Triazine-Isoxazole Hybrid ( Compound)
- Structure: 4-{[5-(Isoxazol-3-ylcarbamoyl)-2-methylphenyl]amino}-5-methyl-N-propylpyrrolo[2,1-f][1,2,4]triazine-6-carboxamide.
- Molecular Weight : 433.463 g/mol, larger than the target compound’s estimated weight (~400–420 g/mol).
- Functional Relevance : Retains the isoxazole-carboxamide group but replaces the triazolo-pyridazine core with a pyrrolo-triazine system. This structural divergence likely alters electronic properties and target selectivity .
Featured Recommendations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
